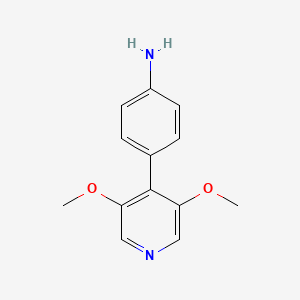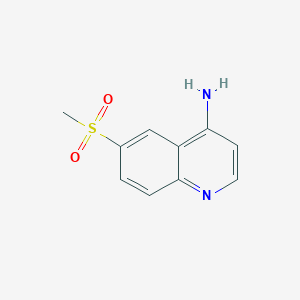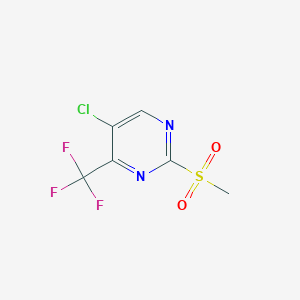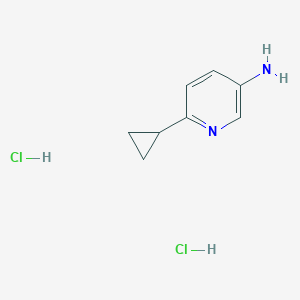
4-(3,5-Dimethoxy-4-pyridyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dimethoxy-4-pyridyl)aniline is an organic compound that features a pyridine ring substituted with dimethoxy groups and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxy-4-pyridyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration.
化学反应分析
Types of Reactions
4-(3,5-Dimethoxy-4-pyridyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction typically produces amines.
科学研究应用
4-(3,5-Dimethoxy-4-pyridyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of dyes, pigments, and other materials
作用机制
The mechanism of action of 4-(3,5-Dimethoxy-4-pyridyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
相似化合物的比较
Similar Compounds
3,4-Dimethoxyaniline: Similar in structure but lacks the pyridine ring.
4-Aminopyrocatechol dimethyl ether: Another related compound with different substitution patterns.
Uniqueness
4-(3,5-Dimethoxy-4-pyridyl)aniline is unique due to the presence of both the dimethoxy-substituted pyridine ring and the aniline moiety.
属性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
4-(3,5-dimethoxypyridin-4-yl)aniline |
InChI |
InChI=1S/C13H14N2O2/c1-16-11-7-15-8-12(17-2)13(11)9-3-5-10(14)6-4-9/h3-8H,14H2,1-2H3 |
InChI 键 |
KZVCQVMVWHUMGQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=CC(=C1C2=CC=C(C=C2)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)

![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)
![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)









![5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13666088.png)
